molecular formula C7H10N4 B1419548 (6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine CAS No. 933697-75-7

(6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine

Cat. No. B1419548
M. Wt: 150.18 g/mol
InChI Key: BLDRTRSPEFVOKP-UHFFFAOYSA-N
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Description

The compound “(6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine” is a type of imidazole derivative . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc . Among the different heterocyclic compounds, imidazole is better known due to its broad range of chemical and biological properties . Imidazole has become an important synthon in the development of new drugs .

Scientific Research Applications

Metal-Induced Organic Ligand Fusion

The compound has been studied in reactions involving metal-induced organic ligand fusion, showcasing its role in the formation of large molecules that are challenging to synthesize through common organic methods. This process is crucial in understanding the synthesis of complex organic compounds and their interactions with metals (Chen et al., 2020).

Synthesis and Characterization

The compound serves as a key component in the synthesis of novel structures. Studies have focused on the synthesis and characterization of novel compounds, highlighting its versatility in forming new chemical entities with potential applications in various fields, including medicinal chemistry (Vishwanathan & Gurupadayya, 2014).

Antimicrobial and Antioxidant Activities

Research has also explored the antimicrobial and antioxidant activities of derivatives of this compound. The investigation of its biological activity is pivotal for pharmaceutical applications, potentially leading to the development of new therapeutic agents (Bassyouni et al., 2012).

Catalytic Applications

The compound has been utilized in studies focusing on catalytic applications, specifically as a part of novel catalyst structures. These catalysts have shown potential in various chemical reactions, indicating the compound's role in enhancing catalytic efficiency and selectivity (Boltina et al., 2012).

properties

IUPAC Name

(6-methyl-5H-imidazo[1,2-b]pyrazol-7-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4/c1-5-6(4-8)7-9-2-3-11(7)10-5/h2-3,10H,4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLDRTRSPEFVOKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC=CN2N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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